An In-depth Technical Guide to 2-Chloro-4-ethylpyridine (CAS: 40325-11-9)
An In-depth Technical Guide to 2-Chloro-4-ethylpyridine (CAS: 40325-11-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-ethylpyridine, a key heterocyclic building block in organic synthesis. The document details its physicochemical properties, outlines established and potential synthetic routes, and explores its reactivity in pivotal cross-coupling reactions. Furthermore, it includes spectroscopic data for characterization, safety and handling protocols, and its applications in the pharmaceutical and agrochemical industries. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Physicochemical Properties
2-Chloro-4-ethylpyridine is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are provided.
| Property | Value | Source |
| CAS Number | 40325-11-9 | - |
| Molecular Formula | C₇H₈ClN | [1][2] |
| Molecular Weight | 141.60 g/mol | [1][3][4][5] |
| Appearance | Colorless Oil | [4] |
| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [4] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Ether, Ethyl Acetate | [4] |
| pKa | 0.85 ± 0.10 (Predicted) | [4] |
Synthesis of 2-Chloro-4-ethylpyridine
The synthesis of 2-Chloro-4-ethylpyridine can be approached through several established methods for the preparation of 2-chloropyridines. Two primary routes are the chlorination of the corresponding pyridine N-oxide and the Sandmeyer reaction of 2-amino-4-ethylpyridine.
From 4-Ethylpyridine N-oxide (Experimental Protocol)
This method involves the preparation of 4-ethylpyridine N-oxide followed by chlorination.
Step 1: Synthesis of 4-Ethylpyridine N-oxide
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Materials: 4-Ethylpyridine, hydrogen peroxide (30%), acetic acid.
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Procedure: In a round-bottom flask, 4-ethylpyridine is dissolved in acetic acid. To this solution, 30% hydrogen peroxide is added dropwise while maintaining the temperature below 60°C. The reaction mixture is then heated at 70-80°C for several hours until the reaction is complete (monitored by TLC). The excess acetic acid and water are removed under reduced pressure. The resulting crude 4-ethylpyridine N-oxide can be purified by distillation or crystallization.
Step 2: Chlorination of 4-Ethylpyridine N-oxide
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Materials: 4-Ethylpyridine N-oxide, phosphorus oxychloride (POCl₃), triethylamine (optional).
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Procedure: 4-Ethylpyridine N-oxide is treated with phosphorus oxychloride (POCl₃). The reaction can be performed neat or in a suitable solvent like dichloromethane. The addition of a base such as triethylamine can improve the regioselectivity for the 2-position.[1] The reaction mixture is heated under reflux for several hours. After completion, the reaction is quenched by carefully pouring it onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried over anhydrous sodium sulfate, and purified by vacuum distillation to yield 2-Chloro-4-ethylpyridine.
From 2-Amino-4-ethylpyridine via Sandmeyer Reaction (Experimental Protocol)
The Sandmeyer reaction provides an alternative route starting from the corresponding aminopyridine.[6]
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Materials: 2-Amino-4-ethylpyridine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) chloride (CuCl).
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Procedure: 2-Amino-4-ethylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid, also maintained at a low temperature. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is isolated by steam distillation or solvent extraction, followed by purification as described in the previous method.
Chemical Reactivity and Key Reactions
The reactivity of 2-Chloro-4-ethylpyridine is primarily dictated by the presence of the chlorine atom at the 2-position, which is activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring nitrogen. This makes it a versatile substrate for cross-coupling reactions.
Suzuki-Miyaura Coupling (Experimental Protocol)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.
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Materials: 2-Chloro-4-ethylpyridine, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane).
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Procedure: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), 2-Chloro-4-ethylpyridine, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) are added. The solvent system is then added, and the mixture is degassed. The reaction is heated to 80-110°C and stirred for several hours until completion (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination (Experimental Protocol)
This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.
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Materials: 2-Chloro-4-ethylpyridine, a primary or secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), a strong base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous, aprotic solvent (e.g., toluene, dioxane).
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Procedure: In a glovebox or under an inert atmosphere, the reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base. The solvent is added, followed by 2-Chloro-4-ethylpyridine and the amine. The reaction mixture is sealed and heated to 80-120°C until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4-ethylpyridine.
| Spectroscopy | Data |
| ¹H NMR | Available data indicates characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the pyridine ring. |
| IR | The infrared spectrum would show characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Cl stretch would also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and an isotopic peak at M+2 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio. |
Note: For detailed spectra, please refer to specialized chemical databases.[5]
Applications
2-Chloro-4-ethylpyridine is a valuable intermediate in the synthesis of more complex molecules, particularly in the following areas:
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Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many drugs, and the chloro and ethyl groups provide handles for further functionalization to modulate biological activity.
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Agrochemicals: This compound is used in the development of new pesticides and herbicides. The introduction of the 2-chloro-4-ethylpyridine moiety can enhance the efficacy and selectivity of these agrochemicals.
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Materials Science: As a substituted pyridine, it can be used in the synthesis of ligands for metal complexes and as a precursor for functional materials.
Safety, Handling, and Storage
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-ethylpyridine is a versatile and important intermediate in organic synthesis. Its accessible synthesis and the reactivity of the 2-chloro substituent make it a valuable tool for the construction of a wide range of functionalized pyridine derivatives with applications in medicinal chemistry, agrochemistry, and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
